molecular formula C30H51N5O7 B10769888 cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val]

cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val]

Cat. No.: B10769888
M. Wt: 593.8 g/mol
InChI Key: GNBHVMBELHWUIF-BKWLFHPQSA-N
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Description

Cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] is a cyclic peptide composed of six amino acids: N-methylalanine, beta-alanine, oleucine, proline, isoleucine, and N-methylvaline. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis can enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) to break disulfide bonds.

    Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic disulfide bonds, while reduction can yield linear peptides with free thiol groups.

Scientific Research Applications

Cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis, cyclization, and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential due to its stability and resistance to enzymatic degradation.

    Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides with specific functions.

Mechanism of Action

The mechanism of action of cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the modifications made to the peptide.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Phe-Pro): A cyclic dipeptide with phenylalanine and proline.

    Cyclo(Leu-Pro): A cyclic dipeptide with leucine and proline.

    Cyclo(Val-Pro): A cyclic dipeptide with valine and proline.

Uniqueness

Cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val] is unique due to its specific amino acid composition and the presence of N-methylated residues, which enhance its stability and resistance to enzymatic degradation. This makes it particularly valuable for applications requiring high stability and bioavailability.

Properties

Molecular Formula

C30H51N5O7

Molecular Weight

593.8 g/mol

IUPAC Name

(3S,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21-,22-,24-,25-/m0/s1

InChI Key

GNBHVMBELHWUIF-BKWLFHPQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C

Origin of Product

United States

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